molecular formula C13H12N4OS B2729894 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 948548-74-1

2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2729894
CAS No.: 948548-74-1
M. Wt: 272.33
InChI Key: AQJLQBBBPBKUBT-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Anti-inflammatory Applications

Research has demonstrated the design and synthesis of compounds structurally related to 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, showcasing their potential as anti-inflammatory agents. These compounds have been evaluated through molecular docking analysis targeting cyclooxygenase domains, which are crucial in the inflammatory process. Geometrical optimization and interaction energy studies further support their stability and potential efficacy as anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antiproliferative and Antimicrobial Activities

Another avenue of research involves the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which have shown promising antiproliferative and antimicrobial properties. These compounds exhibited strong DNA protective abilities and antimicrobial activity against certain strains, such as S. epidermidis. Their cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 has been noted, indicating their potential in cancer therapy (Gür et al., 2020).

Insecticidal Applications

The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. This research signifies the potential of thiadiazole derivatives in developing new insecticides, providing an environmentally friendly alternative to current pest management strategies (Fadda et al., 2017).

Glutaminase Inhibition for Cancer Treatment

Compounds related to this compound have been investigated for their role as glutaminase inhibitors, a promising approach in cancer treatment. By inhibiting kidney-type glutaminase (GLS), these compounds could potentially attenuate the growth of cancer cells, offering a novel therapeutic strategy (Shukla et al., 2012).

Antimicrobial and Anti-inflammatory Derivatives

Novel derivatives exhibiting both antimicrobial and anti-inflammatory activities have been synthesized, highlighting the versatility of thiadiazole compounds in medicinal chemistry. These compounds have shown efficacy in models of inflammation and against various microbial strains, underscoring their potential in treating inflammatory diseases and infections (Mehta et al., 2019).

Properties

IUPAC Name

2-indol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-15-16-13(19-9)14-12(18)8-17-7-6-10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLQBBBPBKUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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